molecular formula C9H6ClN B097870 3-Chloroisoquinoline CAS No. 19493-45-9

3-Chloroisoquinoline

Cat. No. B097870
CAS RN: 19493-45-9
M. Wt: 163.6 g/mol
InChI Key: CPCMFADZMOYDSZ-UHFFFAOYSA-N
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Description

3-Chloroisoquinoline is a chemical compound with the molecular formula C9H6ClN . It has an average mass of 163.604 Da and a monoisotopic mass of 163.018875 Da .


Molecular Structure Analysis

The molecular structure of 3-Chloroisoquinoline consists of 9 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . It has a molar refractivity of 47.1±0.3 cm³ .


Physical And Chemical Properties Analysis

3-Chloroisoquinoline has a density of 1.3±0.1 g/cm³, a boiling point of 291.8±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 51.0±3.0 kJ/mol and a flash point of 158.0±5.4 °C . The index of refraction is 1.652 . It has 1 H bond acceptor, 0 H bond donors, and 0 freely rotating bonds .

Scientific Research Applications

Medicinal Chemistry: Drug Synthesis and Development

3-Chloroisoquinoline: serves as a crucial building block in medicinal chemistry. Its structure is often incorporated into pharmaceutical compounds due to its bioactivity. For instance, it can be used to synthesize derivatives that act as kinase inhibitors, which are important in cancer therapy .

Organic Synthesis: Building Block for Complex Molecules

In organic synthesis, 3-Chloroisoquinoline is valued for its reactivity, particularly in palladium-catalyzed coupling reactions. It can be used to create complex organic frameworks that are found in natural products and active pharmaceutical ingredients .

Material Science: Synthesis of Liquid Crystals

The structural properties of 3-Chloroisoquinoline make it suitable for the synthesis of liquid crystals. These materials are essential for display technologies, such as those used in LCD screens .

Analytical Chemistry: Chromatography and Mass Spectrometry

3-Chloroisoquinoline: can be utilized as a standard or reference compound in chromatographic analysis and mass spectrometry. This helps in the identification and quantification of compounds in complex mixtures .

Agricultural Chemistry: Pesticide and Herbicide Development

The compound’s chemical framework allows for the development of pesticides and herbicides. By modifying the 3-Chloroisoquinoline molecule, researchers can create substances that target specific pests or weeds without harming crops .

Biochemistry: Study of Biological Pathways

3-Chloroisoquinoline: derivatives can be used to study biological pathways. They can act as probes or inhibitors to understand the function of enzymes and receptors in various biological processes .

Safety And Hazards

3-Chloroisoquinoline is harmful if swallowed and causes skin irritation . It also causes serious eye damage and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, wash with plenty of water .

properties

IUPAC Name

3-chloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCMFADZMOYDSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348833
Record name 3-chloroisoquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloroisoquinoline

CAS RN

19493-45-9
Record name 3-Chloroisoquinoline
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Record name 3-chloroisoquinoline
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Record name 3-Chloroisoquinoline
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Synthesis routes and methods I

Procedure details

3-Aminoisoquinoline (1.44 g, 10 mmol) was suspended in 10M HCl (5 mL) and cooled to 0° C. Sodium nitrite (689 mg, 10 mmol) was added in portions over 5 minutes. The reaction mixture was stirred at 0° C. for 2 hours and allowed to warm to room temperature over 1 hour. The reaction mixture was added carefully to saturated NaHCO3 solution (200 mL) and extracted into ethyl acetate. The insoluble byproduct was removed by filtration and the aqueous layer was re-extracted into ethyl acetate. The combined organics were washed with water and brine, dried (Na2SO4) and concentrated to a brown oil which solidified on standing. Flash chromatography on silica, eluting with dichloromethane, gave the title compound as a white solid (827 mg, 5.05 mmol, 51%). 1H NMR (d6-DMSO, 400 MHz) δ 9.12 (s, 1H), 8.41 (s, 1H), 8.12 (dd, 1H, J=7.5, 1.0 Hz), 7.93-7.90 (m, 1H), 7.84-7.80 (m, 1H), 7.74-7.70 (m, 1H). LCMS (1) Rt=1.79 min; m/z (ESI+) 164 (MH+).
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1.44 g
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689 mg
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200 mL
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5 mL
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Yield
51%

Synthesis routes and methods II

Procedure details

The product from Example 60B (6.73 g, 33.8 mmol) was suspended in glacial acetic acid (37 mL) and concentrated HCl (13 mL), treated with tin powder (12.1 g, 101.9 mmol), and heated at 55-60° C. for 3 hours with stirring. The mixture was allowed to cool to room temperature and the precipitated tin salts were removed by filtration through Celite. The filtrate was basified to pH 9 with concentrated NH4OH and then extracted with ethyl acetate. The organic extracts were combined, washed with saturated NaHCO3 solution, dried over Na2SO4, and concentrated under reduced pressure to provide the title compound as a gummy yellow residue (1.28 g, 23%).
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6.73 g
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reactant
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13 mL
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12.1 g
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37 mL
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Yield
23%

Synthesis routes and methods III

Procedure details

A mixture of 1,3-dichloroisoquinoline (26.0 g; prepared according to the method of G Simchen, Angew. Chem. Internat. Ed. 5 (7), 663, 1966), acetic acid (125 ml), hydrogen iodide (55 ml) and red phosphorus (9.0 g) was heated with stirring at a temperature of 170° C. for a period of 3 hours. After cooling the mixture was poured into ice-water and the aqueous mixture was neutralized with aqueous sodium hydroxide. The aqueous mixture was extracted with dichloromethane and the organic extract was dried over anhydrous magnesium sulfate. The solvent was evaporated to give an oil which was purified by column chromatography over silica gel (eluant dichloromethane) to give 3-chloroisoquinoline (18.23 g) mp<50° C.
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red phosphorus
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9 g
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125 mL
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ice water
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Synthesis routes and methods IV

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Synthesis routes and methods V

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic routes to 3-Chloroisoquinoline?

A: Several methods have been reported for synthesizing 3-Chloroisoquinoline. One approach involves the reaction of 3-alkoxyisoquinolines with phosphorus oxychloride (POCl3) in dimethylformamide (DMF). [, ] Another method utilizes a Vilsmeier reaction, employing POCl3 and DMF as reagents. []

Q2: What is the significance of the chlorine atom in the 3-position of isoquinoline?

A: The chlorine atom in 3-Chloroisoquinoline serves as a versatile handle for further functionalization. It can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents at the 3-position. For instance, it reacts with thiolate ions to yield 4-(methylthio)isoquinoline. [] Additionally, palladium-catalyzed reactions enable the introduction of amino groups, expanding the possibilities for structural modifications. []

Q3: How does the reactivity of 3-Chloroisoquinoline differ from its 4-halo counterparts?

A: Interestingly, 3-Chloroisoquinoline exhibits distinct reactivity compared to 4-haloisoquinolines. In the presence of amide and thiomethoxide ions, 3-Chloroisoquinoline preferentially undergoes nucleophilic aromatic substitution (SNAr) with the amide ion to produce 3-aminoisoquinoline. In contrast, 4-haloisoquinolines favor reaction with thiolate ions. This difference highlights the influence of the halogen position on the reaction pathway. []

Q4: Can 3-Chloroisoquinoline be used to synthesize more complex isoquinoline derivatives?

A: Yes, 3-Chloroisoquinoline acts as a valuable precursor for synthesizing diverse isoquinoline derivatives. For example, it can be converted into 3-chloroisoquinoline-4-aldehydes through specific reactions. [, ] These aldehydes, in turn, can be further modified via oxidation, reduction, or nucleophilic substitution at the 3-position, expanding the range of accessible compounds. [, ]

Q5: Are there any specific applications of 3-Chloroisoquinoline derivatives in medicinal chemistry?

A: While the provided research doesn't directly explore biological applications, one study demonstrates the synthesis of a nevirapine analogue from 4-amino-3-chloroisoquinoline. [] Nevirapine is a non-nucleoside reverse transcriptase inhibitor used in HIV treatment. This example suggests potential applications of 3-Chloroisoquinoline derivatives in medicinal chemistry, specifically in developing antiviral agents.

Q6: How can the reactivity of 3-Chloroisoquinoline be exploited for building larger structures?

A: The research demonstrates the use of 3-Chloroisoquinoline in constructing biisoquinolines. [] Under specific conditions involving zinc reduction and nickel catalysis, 1-aryl-3-chloroisoquinolines are converted into 3,3′-biisoquinolines. This coupling reaction highlights the potential of 3-Chloroisoquinoline as a building block for synthesizing more extensive molecular architectures.

Q7: What are the limitations of using 3-Chloroisoquinoline in synthesis?

A: While 3-Chloroisoquinoline offers valuable reactivity, certain limitations exist. For instance, attempts to directly lithiate the 3-position have proven unsuccessful, leading to either deprotonation or complex reaction mixtures. [] This observation suggests potential challenges in directly modifying the 3-position with organolithium reagents.

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